molecular formula C16H15N5O2S B2799523 1-methyl-4-(thiophen-3-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2034380-54-4

1-methyl-4-(thiophen-3-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2799523
CAS No.: 2034380-54-4
M. Wt: 341.39
InChI Key: DHUJLASIHJCQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-methyl-4-(thiophen-3-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one” is a complex organic molecule that features a combination of several functional groups, including a triazole ring, an azetidine ring, a thiophene ring, and a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-methyl-4-(thiophen-3-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring through a click chemistry approach, followed by the formation of the azetidine ring via cyclization reactions. The thiophene and pyridinone rings are then introduced through various coupling and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring the availability of starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

The compound “1-methyl-4-(thiophen-3-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one” can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the triazole ring may produce dihydrotriazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe or ligand for studying enzyme interactions and cellular processes. Its triazole and azetidine rings are known to interact with various biological targets, making it a valuable tool for biochemical studies.

Medicine

The compound has potential applications in medicinal chemistry as a lead compound for drug discovery. Its diverse functional groups enable it to interact with multiple biological targets, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “1-methyl-4-(thiophen-3-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one” involves its interaction with specific molecular targets. The triazole ring may bind to metal ions or enzyme active sites, while the azetidine ring can form covalent bonds with nucleophilic residues. The thiophene and pyridinone rings contribute to the compound’s overall stability and reactivity, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(1H-1,2,3-triazol-1-yl)pyridin-2(1H)-one: A simpler analog with similar triazole and pyridinone rings.

    4-(thiophen-3-yl)pyridin-2(1H)-one: Lacks the triazole and azetidine rings but shares the thiophene and pyridinone cores.

    1-methyl-4-(thiophen-3-yl)pyridin-2(1H)-one: Similar to the target compound but without the triazole and azetidine rings.

Uniqueness

The uniqueness of “1-methyl-4-(thiophen-3-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one” lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-methyl-4-thiophen-3-yl-5-[3-(triazol-1-yl)azetidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-19-9-14(13(6-15(19)22)11-2-5-24-10-11)16(23)20-7-12(8-20)21-4-3-17-18-21/h2-6,9-10,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUJLASIHJCQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)C2=CSC=C2)C(=O)N3CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.